DL-Methamphetamine

Catalog No.
S6882834
CAS No.
7632-10-2
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Methamphetamine

CAS Number

7632-10-2

Product Name

DL-Methamphetamine

IUPAC Name

(2S)-N-methyl-1-phenylpropan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t9-/m0/s1

InChI Key

MYWUZJCMWCOHBA-VIFPVBQESA-N

SMILES

CC(CC1=CC=CC=C1)NC

solubility

In water, 0.5 g/mL
Soluble in ethanol, diethyl ether
Miscible with chloroform
9.28e-01 g/L

Canonical SMILES

CC(CC1=CC=CC=C1)NC

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC

Methamphetamine is a member of the class of amphetamines in which the amino group of (S)-amphetamine carries a methyl substituent. It has a role as a neurotoxin, a psychotropic drug, a central nervous system stimulant, a xenobiotic and an environmental contaminant. It is a member of amphetamines and a secondary amine. It is functionally related to a (S)-amphetamine. It is a conjugate base of a methamphetamine(1+).
Metamfetamine (methamphetamine) is a psychostimulant and sympathomimetic drug, and a member of the amphetamine group of sympathomimetic amines. Methamphetamine can induce effects such as euphoria, increased alertness and energy, and enhanced self-esteem. It is a scheduled drug in most countries due to its high potential for addiction and abuse. The FDA withdrew its approval for the use of all parenteral drug products containing methamphetamine hydrochloride, a metamfetamine salt.
Methamphetamine is an Amphetamine Anorectic and Central Nervous System Stimulant. The physiologic effect of methamphetamine is by means of Appetite Suppression and Central Nervous System Stimulation and Increased Sympathetic Activity.
Methamphetamine is a natural product found in Senegalia berlandieri and Vachellia rigidula with data available.
Methamphetamine is an amphetamine with central nervous system (CNS) stimulating activity. Methamphetamine acts by both facilitating the release of catecholamines, particularly noradrenaline, dopamine and serotonin, from nerve terminals in the brain and by inhibiting their uptake. This leads to an increase in synaptic concentration of these neurotransmitters and results in increased stimulation of postsynaptic receptors.
Methamphetamine is a psychostimulant and sympathomimetic drug. It is a member of the amphetamine group of sympathomimetic amines. Methamphetamine can induce effects such as euphoria, increased alertness and energy, and enhanced self-esteem. It is a scheduled drug in most countries due to its high potential for addiction and abuse.
A central nervous system stimulant and sympathomimetic with actions and uses similar to DEXTROAMPHETAMINE. The smokable form is a drug of abuse and is referred to as crank, crystal, crystal meth, ice, and speed.
See also: Methamphetamine Hydrochloride (has salt form).

DL-Methamphetamine (CAS 7632-10-2) is the racemic 1:1 mixture of the dextrorotatory (D-) and levorotatory (L-) enantiomers of N-methyl-1-phenylpropan-2-amine. As a critical analytical reference standard and central nervous system stimulant, it is primarily procured by forensic laboratories, toxicology centers, and neuropharmacology researchers. Unlike stereopure formulations, the racemate provides a precise stoichiometric baseline required for validating chiral separation methods, calibrating mass spectrometry equipment, and modeling the specific pharmacological profiles of non-stereospecific synthesis products. Its physical properties, including a boiling point of approximately 212 °C for the free base, dictate its handling and formulation as a certified reference material, often supplied as a stabilized solution in methanol or as a hydrochloride salt for mainstream analytical workflows [1].

Substituting DL-Methamphetamine with pure D-methamphetamine, L-methamphetamine, or DL-amphetamine fundamentally compromises analytical and toxicological workflows. In forensic chiral chromatography, pure D-methamphetamine yields a single peak, failing to provide the dual-peak resolution baseline necessary to prove a method can successfully distinguish illicit D-methamphetamine from over-the-counter L-methamphetamine metabolites [1]. Furthermore, substituting with DL-amphetamine alters the molecular mass (m/z 136 vs. m/z 150) and eliminates the N-methyl group, drastically shifting chromatographic retention times and rendering the standard useless for exact mass calibration or specific immunoassay cross-reactivity profiling . Procurement of the exact racemate is therefore non-negotiable for laboratories requiring a guaranteed 1:1 enantiomeric ratio for quantitative method validation.

Chiral Chromatographic Resolution Baseline

In forensic method development utilizing capillary electrophoresis with cyclodextrin chiral selectors, DL-Methamphetamine provides the essential 1:1 stoichiometric ratio required to validate enantiomeric resolution. While D-methamphetamine produces a single analytical peak (100:0 ratio), DL-methamphetamine yields two distinct peaks of equal area, allowing analysts to calculate exact resolution factors (Rs) and ensure baseline separation [1]. This quantitative proof of separation is legally required to differentiate illicit D-methamphetamine consumption from legal L-methamphetamine use.

Evidence DimensionEnantiomeric Peak Area Ratio
Target Compound Data1:1 (D:L) dual-peak resolution
Comparator Or BaselineD-Methamphetamine (100:0 single peak)
Quantified Difference50% absolute difference in isomer composition, enabling Rs calculation
ConditionsChiral capillary electrophoresis or LC-MS/MS with chiral stationary phases

Procurement of the racemate is mandatory to calculate resolution factors and validate forensic assays against false positives.

Immunoassay Cross-Reactivity Calibration

Commercial toxicology immunoassays exhibit highly stereoselective binding affinities, making the racemate critical for accurate cutoff calibration. Standard commercial assays demonstrate approximately 98% cross-reactivity for pure D-methamphetamine, but only about 47% for DL-methamphetamine, and as low as 6% for L-methamphetamine [1]. Using pure D-methamphetamine to calibrate an assay intended for a population exposed to racemic mixtures will result in significantly skewed quantitative estimations and potential false negatives near standard 500 ng/mL cutoff thresholds [2].

Evidence DimensionImmunoassay Cross-Reactivity (%)
Target Compound Data~47% cross-reactivity
Comparator Or BaselineD-Methamphetamine (~98% cross-reactivity)
Quantified Difference~51% reduction in binding affinity/signal response
ConditionsStandard commercial urine immunoassay screening (e.g., EMIT)

Toxicology labs must procure the racemate to accurately establish detection cutoffs for mixed-isomer illicit drug exposures.

Receptor Binding Affinity (DAT) in Neurotoxicology

In neuropharmacological models assessing monoamine reuptake inhibition, the racemic mixture provides an intermediate binding profile that accurately reflects non-stereospecific synthesis products. D-methamphetamine exhibits high affinity for the dopamine transporter (DAT) with a Ki of approximately 60-100 nM, whereas L-methamphetamine has a much weaker affinity (Ki > 2000 nM) . DL-Methamphetamine presents a blended binding kinetic that prevents the overestimation of neurotoxicity that occurs when using pure D-methamphetamine in in vitro models simulating racemic drug exposure .

Evidence DimensionDAT Binding Affinity (Ki)
Target Compound DataIntermediate blended Ki profile
Comparator Or BaselineD-Methamphetamine (Ki ~60-100 nM, highly potent)
Quantified DifferenceOrder-of-magnitude reduction in overall DAT affinity compared to pure D-isomer
ConditionsIn vitro radioligand binding assays at the dopamine transporter

Researchers modeling the exact physiological impact of racemic street drugs must use DL-methamphetamine to avoid artificially inflating neurotoxic potency.

Forensic Chiral Method Validation

Directly following its utility in providing a 1:1 enantiomeric peak ratio, DL-methamphetamine is the standard of choice for validating chiral LC-MS/MS and capillary electrophoresis methods. It ensures laboratories can legally and analytically distinguish illicit D-methamphetamine from legal L-methamphetamine [1].

Toxicology Immunoassay Calibration

Because of its ~47% cross-reactivity profile compared to the 98% of pure D-methamphetamine, the racemate is essential for calibrating workplace and military drug screening assays (e.g., DoD 500 ng/mL cutoffs) to prevent false negatives in cases of racemic drug ingestion [2].

Neuropharmacological Modeling of Racemic Mixtures

In in vitro DAT and NET binding assays, DL-methamphetamine is utilized to accurately simulate the intermediate receptor binding kinetics of non-stereospecific illicitly synthesized methamphetamine, preventing the overestimation of neurotoxicity seen with pure D-isomer models .

Physical Description

Solid

Color/Form

Clear, colorless liquid
White crystalline powde

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Boiling Point

212 °C

Flash Point

9.7 °C (49.5 °F) - closed cup

Heavy Atom Count

11

Taste

Bitter-tasting

Odor

Characteristic odor resembling geranium leaves
Odorless

Decomposition

When heated to decomposition it emits toxic vapors of Nitric oxides.

Melting Point

170-2 °C

UNII

44RAL3456C

Drug Indication

For the treatment of Attention Deficit Disorder with Hyperactivity (ADHD) and exogenous obesity.
FDA Label

Therapeutic Uses

Adrenergic Agents; Adrenergic Uptake Inhibitors; Appetite Depressants; Central Nervous System Stimulants; Dopamine Agents; Dopamine Uptake Inhibitors; Sympathomimetics
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Methamphetamine is included in the database.
Methamphetamine also is used as an adjunct to psychological, educational, social, and other remedial measures in the treatment of attention deficit hyperactivity disorder (ADHD).
Methamphetamine has been used as an adjunct to caloric restriction in the short-term (i.e., a few weeks) treatment of exogenous obesity. However, short-term or intermittent therapy with methamphetamine is unlikely to maintain a long-term benefit, and prolonged administration of methamphetamine for the treatment of obesity is not indicated.
Vet: to stimulate central & sympathetic nervous systems to overcome depression, incr blood pressure by vasoconstriction, & as antidote to barbiturate overdosage. Resp stimulant. Reliability as post-anesthetic analeptic has been questioned. ... Orally, as anorexiant & as mood elevator in dogs. /Methamphetamine hydrochloride/

Mechanism of Action

Methamphetamine enters the brain and triggers a cascading release of norepinephrine, dopamine and serotonin. To a lesser extent methamphetamine acts as a dopaminergic and adrenergic reuptake inhibitor and in high concentrations as a monamine oxidase inhibitor (MAOI). The mechanism of action involved in producing the beneficial behavioral changes seen in hyperkinetic children receiving methamphetamine is unknown.
Appears to exert most or all of its effect in the CNS by causing release of biogenic amines, especialy norepinephrine and dopamine, from storage sites in nerve terminals. It may also slow down catecholamine metabolism by inhibiting monoamine oxidase. The toxic effects of methamphetamine on dopamine and serotonergic neurons have recently been linked to the endogenous formation of c-hydroxy dopamine and 5, 7 dihydrotryptamine, respectively. The ability of methamphetamine to both release dopamine and serotonin as well as to inhibit monoamine oxidase activity leads to the non-enzymatic oxidation of dopamine and serotonin. Methamphetamine induced neuronal damage is mediated by the production of free radicals. This drug causes a long lasting depletion of dopamine and serotonin in the striatum and that pre-treatment alteration of this effect by four different antioxidants, as well as an inhibitor of superoxidase dismutase, indicate that oxygen free radicals have a role in methamphetamine induced neurotoxicity.

Impurities

Analysis of illicit preparations of methamphetamine ... revealed presence of significant quantities of zinc and minor amount of titantium.

Absorption Distribution and Excretion

Methamphetamine is rapidly absorbed from the gastrointestinal tract with peak methamphetamine concentrations occurring in 3.13 to 6.3 hours post ingestion. Moreover, when administered intranasally or as an inhalation, methamphetamine also demonstrates a high degree of absorption. It is distributed to most parts of the body. Because methamphetamine has a high lipophilicity it is distributed across the blood brain barrier and crosses the placenta.
Excretion occurs primarily in the urine, the rate of which is dependent on urine pH. Between 30-54% of an oral dose is excreted in urine as unchanged methamphetamine and 10-23% as unchanged amphetamine. Following an intravenous dose, 45% is excreted as unchanged parent drug and 7% amphetamine.
Methamphetamine is readily absorbed from the GI tract and effects persist for 6-12 hours but may continue up to 24 hr after large doses. /Methamphetamine hydrochloride/
Single pharmacological doses of amphetamines (ie, 10-25 mg) given to human volunteers produce peak plasma levels within 1-2 hr & are rapidly absorbed from the GI tract. Amphetamine absorption usually is complete by 4-6 hr. The illicit use of amphetamines ... by insertion into the vagina (termed "balling") before intercourse suggests that these compounds are also absorbed through mucosal surfaces. ... Methamphetamine ... /has/ absorption characteristics similar to those of amphetamines. ... Sustained release prepn are avail as resin-bound rather than soluble salts. These compounds display reduced peak blood levels compared with std amphetamine prepn, but total bioavailability & time to peak levels remain similar. Pharmacokinetics in overdose are not well described.
Methamphetamine is eliminated principally in urine. Urinary excretion of the drug is pH dependent, and excretion is enhanced in acidic urine. Following oral administration of methamphetamine hydrochloride, approximately 62% of the administered dose is excreted in urine within the first 24 hours, with metabolites and unchanged drug accounting for about two-thirds and one-third, respectively, of the recovered drug.
Methamphetamine hydrochloride has been measured in human sweat at a median range of 63.0 (low dose 16.8-175) and 307 (high dose 199-607) ng per patch(1). /Methamphetamine hydrochloride/
/MILK/ Amphetamines are distributed into milk. Therefore, nursing should be avoided during therapy with amphetamines.

Metabolism Metabolites

Hepatic. The primary site of metabolism is in the liver by aromatic hydroxylation, N-dealkylation and deamination. At least seven metabolites have been identified in the urine, with the main metabolites being amphetamine (active) and 4-hydroxymethamphetamine. Other minor metabolites include 4-hydroxyamphetamine, norephedrine, and 4-hydroxynorephedrine.
Methamphetamine is metabolized in the liver by aromatic hydroxylation, N-dealkylation, and deamination; at least 7 metabolites have been identified in urine.
A species difference was found in a study of the metabolism of methamphetamine, (+/-)-2-methylamino-1-phenylpropane. In man, 22% of an oral dose was excreted into urine unchanged, & 15% of the dose was excreted as 4-hydroxymethamphetamine. After ip admin to rat, 4-hydroxymethamphetamine was principal urinary metabolite (31% of dose), together with 4-hydroxynorephedrine (16%) & unchanged drug (11% of dose). In the guinea pig an ip dose was extensively metabolized to benzoic acid & its glycine & glucuronic acid conjugates.
In vivo metab of N-alkylated amphetamines in rat produced 4-hydroxy- & 4-hydroxy-3-methoxy-metabolites. Relative quantities of phenolic metabolites formed were dependent upon the length of the N-alkyl substituent.
Metamphetamine has known human metabolites that include Amphetamine and 4-Hydroxymethamphetamine.
Hepatic. The primary site of metabolism is in the liver by aromatic hydroxylation, N-dealkylation and deamination. At least seven metabolites have been identified in the urine, with the main metabolites being amphetamine (active) and 4-hydroxymethamphetamine. Other minor metabolites include 4-hydroxyamphetamine, norephedrine, and 4-hydroxynorephedrine. Route of Elimination: Excretion occurs primarily in the urine, the rate of which is dependent on urine pH. Between 30-54% of an oral dose is excreted in urine as unchanged methamphetamine and 10-23% as unchanged amphetamine. Following an intravenous dose, 45% is excreted as unchanged parent drug and 7% amphetamine. Half Life: The biological half-life has been reported in the range of 4 to 5 hours.

Associated Chemicals

Methamphetamine hydrochloride; 51-57-0

Wikipedia

Methamphetamine
Atrasentan

FDA Medication Guides

Desoxyn

Drug Warnings

BOXED WARNING: Methamphetamine has a high potential for abuse. It should thus be tried only in weight reduction programs for patients in whom alternative therapy has been ineffective. Administration of methamphetamine for prolonged periods of time in obesity may lead to drug dependence and must be avoided. Particular attention should be paid to the possibility of subjects obtaining methamphetamine for non-therapeutic use or distribution to others, and the drug should be prescribed or dispensed sparingly. Misuse of methamphetamine may cause sudden death and serious cardiovascular adverse events.
Adults: Sudden deaths, stroke, and myocardial infarction have been reported in adults taking stimulant drugs at usual doses for ADHD. Although the role of stimulants in these adult cases is also unknown, adults have a greater likelihood than children of having serious structural cardiac abnormalities, cardiomyopathy, serious heart rhythm abnormalities, coronary artery disease, or other serious cardiac problems. Adults with such abnormalities should also generally not be treated with stimulant drugs.
Children and Adolescents: Sudden death has been reported in association with CNS stimulant treatment at usual doses in children and adolescents with structural cardiac abnormalities or other serious heart problems. Although some serious heart problems alone carry an increased risk of sudden death, stimulant products generally should not be used in children or adolescents with known serious structural cardiac abnormalities, cardiomyopathy, serious heart rhythm abnormalities, or other serious cardiac problems that may place them at increased vulnerability to the sympathomimetic effects of a stimulant drug.
Tolerance to the anorectic effect usually develops within a few weeks. When this occurs, the recommended dose should not be exceeded in an attempt to increase the effect; rather, the drug should be discontinued.
For more Drug Warnings (Complete) data for d-METHAMPHETAMINE (16 total), please visit the HSDB record page.

Biological Half Life

The biological half-life has been reported in the range of 4 to 5 hours.
The biologic half-life of methamphetamine reportedly is 4-5 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Can be prepared by reducing ephedrine or pseudoephedrine; ... Prepared by reducing the condensation product of benzyl methyl ketone and methylamine.
Prepared from phenylacetone and methylamine or from (-)-ephedrine.

General Manufacturing Information

Methamphetamine (meth), a highly addictive drug, can be illegally manufactured using easily acquired chemicals; meth production can cause fires, explosions, injuries, and environmental contamination. To analyze injury incidence and trends, data on 1,325 meth-related chemical incidents reported to the Agency for Toxic Substances and Disease Registry's (ATSDR) Hazardous Substances Emergency Events Surveillance (HSEES) system and National Toxic Substance Incidents Program (NTSIP) by the five participating states (Louisiana, Oregon, Utah, New York, and Wisconsin) with complete information during 2001-2012 were examined. The findings suggested that meth-related chemical incidents increased with the drug's popularity (2001-2004), declined with legislation limiting access to precursor chemicals (2005-2007), and increased again as drug makers circumvented precursor restrictions (2008-2012). Seven percent of meth-related chemical incidents resulted in injuries to 162 persons, mostly members of the general public (97 persons, including 26 children) and law enforcement officials (42). Recent trends suggest a need for efforts to protect the general public, particularly children and law enforcement officials. Because individual state legislative actions can result in increased illegal meth production in neighboring states, a regional approach to prevention is recommended.
Illicit methamphetamine may be synthesized by a method that involves the reaction of lead acetate and phenylacetic acid to form phenyl-2-propanone, a precursor methamphetamine in the amalgam process.

Analytic Laboratory Methods

There is currently a gap in on-site drug of abuse monitoring. Current detection methods involve invasive sampling of blood and urine specimens, or collection of oral fluid, followed by qualitative screening tests using immunochromatographic cartridges. While remote laboratories then may provide confirmation and quantitative assessment of a presumptive positive, this instrumentation is expensive and decoupled from the initial sampling making the current drug-screening program inefficient and costly. The authors applied a noninvasive oral fluid sampling approach integrated with the in-development chip-based Programmable bio-nano-chip (p-BNC) platform for the detection of drugs of abuse. METHOD: The p-BNC assay methodology was applied for the detection of tetrahydrocannabinol, morphine, amphetamine, methamphetamine, cocaine, methadone and benzodiazepines, initially using spiked buffered samples and, ultimately, using oral fluid specimen collected from consented volunteers. RESULTS: Rapid (~10min), sensitive detection (~ng/mL) and quantitation of 12 drugs of abuse was demonstrated on the p-BNC platform. Furthermore, the system provided visibility to time-course of select drug and metabolite profiles in oral fluids; for the drug cocaine, three regions of slope were observed that, when combined with concentration measurements from this and prior impairment studies, information about cocaine-induced impairment may be revealed. CONCLUSIONS: This chip-based p-BNC detection modality has significant potential to be used in the future by law enforcement officers for roadside drug testing and to serve a variety of other settings, including outpatient and inpatient drug rehabilitation centers, emergency rooms, prisons, schools, and in the workplace.
The concentrations of 17 drugs of abuse, including cocaine, several amphetamines, opioid drugs, and 2 metabolites-benzoylecgonine, a metabolite of cocaine, and 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrolidine, a metabolite of methadone-were investigated in an urban watershed that is heavily impacted by discharges of municipal wastewater. The artificial sweetener sucralose was also monitored as a persistent tracer of contamination from municipal wastewater. Monitoring was conducted in a municipal wastewater treatment plant (WWTP) and at sites upstream and downstream of the WWTP discharge, as well as in a drinking water treatment plant (DWTP) located 19 km downstream of the WWTP discharge that withdraws raw water from the river. Drug concentrations were monitored with polar organic chemical integrative samplers deployed for 2 wk in the river and in the WWTP and DWTP. Several of the investigated compounds exhibited a decrease in concentration with distance downstream from the wastewater discharge into the river, but there was little attenuation of sucralose, cocaine, benzoylecgonine, morphine, acetylmorphine, acetylcodeine, and oxycodone. Heroin and methadone were not detected at any sample locations. Amphetamine, methamphetamine, 3,4-methylenedioxy-methamphetamine, and 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrolidine were not detected in the samples collected at the drinking water intake. Many of the drugs of abuse were not removed effectively in the DWTP, including cocaine, benzoylecgonine, methylenedioxyamphetamine, ephedrine, and several prescription opioids, most probably because the DWTP was operating at or above its rated treatment capacity. These data indicate that there can be transport of drugs of abuse from wastewater sources into drinking water in urban watersheds.
BACKGROUND: Wastewater analysis is a new approach developed to estimate drug (of abuse) consumption in large communities, such as cities or even whole countries. AIMS: This paper presents data on the loads of amphetamine and methamphetamine measured in ten wastewater treatment plants in different parts of a German federal state. It provides an estimation of the intensity of the consumption and a comparison to other regions in Germany and Europe. METHODS: Consumption of amphetamine and methamphetamine was estimated by analysis of drug residues in composite 24 hr samples of wastewater after mechanical treatment over one week by liquid chromatography-high resolution tandem mass spectrometry. Samples were collected from the inlet of ten wastewater treatment plants (WWTP) in the federal state of Saarland, representing bigger cities (>200,000 inhabitants), medium sized cities (>50,000 inhabitants), small cities (>25,000 inhabitants), and villages (<25,000 inhabitants). In each WWTP, samples were taken daily for seven consecutive days in July 2014. RESULTS: We observed differences of amphetamine versus methamphetamine loads (expressed as mg/day/1000 inhabitants): Amphetamine loads were much higher in all tested WWTPs indicating a low prevalence of methamphetamine abuse in the federal state of Saarland at the tested period. These findings are in line with previous reports about the distribution of amphetamine and methamphetamine in Germany and Europe. CONCLUSIONS: The approach confirms that wastewater analysis can provide valuable data about the abuse pattern of drugs of abuse in cities and larger areas. It can be useful for planning interventions aimed at specific areas and substances.
A method was developed for the analysis of amphetamines and cocaine (Coc) in wastewater samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS). Seven stimulant-type drugs and metabolites were analyzed. These drugs included amphetamine (Amp), methamphetamine (Meth), methylenedioxyamphetamine (MDA), methylenedioxymethamphetamine (MDMA), methylenedioxyethylamphetamine (MDEA), Coc and benzoylecgonine (BE, the major metabolite of Coc). These drugs were chosen because of their widespread use. Wastewater samples were collected at both the Oxford Waste Water Treatment Plant in Oxford, Mississippi (MS) and the University Wastewater Treatment Plant in University, MS. Samples were collected on weekends in which the Ole Miss Rebel football team held home games (Vaught-Hemingway Stadium, University, MS 38677). The collected samples were analyzed using a validated method and found to contain Amp, Meth, MDMA, Coc and BE. The concentrations of Amp and BE significantly rose in the university wastewater during football games.
For more Analytic Laboratory Methods (Complete) data for d-METHAMPHETAMINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

To assess whether analysis of oral fluid can be used to identify individual drivers with drug concentrations in blood above 25ng/mL for amphetamine and methamphetamine, 10ng/mL for cocaine and 1.0ng/mL for tetrahydrocannabinol (THC), which are the cut-off concentrations used in the European DRUID Project, by calculating the diagnostic accuracies when using the analytical cut-off concentrations in oral fluid as well as for the optimal cut-off concentrations. METHODS: Paired samples of whole blood and oral fluid collected with the Statsure SalivaSampler were obtained from 4080 drivers in four European countries and analysed for amphetamine, methamphetamine, cocaine and THC using GC-MS or LC-MS. The vast majority (89%) were random drivers not suspected of drug-impaired driving. Receiver-Operating Characteristic analysis was used to evaluate the analytical results. RESULTS: The prevalence of drug findings above the cut-off concentrations in blood was 1.3% for amphetamine, 1.0% for methamphetamine, 0.6% for cocaine and 1.3% for THC. The cut-off concentrations in oral fluid that gave the highest diagnostic accuracy were for amphetamine 130ng/mL (accuracy 99.8%), methamphetamine 280ng/mL (accuracy 99.9%), cocaine 570ng/mL (accuracy 99.6%), and THC 38ng/mL (accuracy 98.3%). The proportion of false positives were 0.2%, 0.1%, 0.1% and 0.9%; and the proportion of false negatives were 0.1%, 0.0%, 0.3% and 0.8%, respectively, when using those cut-offs. The positive predictive values were 87.9%, 92.9%, 84.6% and 35.7% for amphetamine, methamphetamine, cocaine and THC, respectively. CONCLUSIONS: Analysis of concentrations of illicit drugs in oral fluid could not be used to accurately identify drivers with drugs concentrations above the selected cut-offs in blood in a cohort of drivers with low prevalence of drugs.
A rapid & simple hemaglutination inhibition test is described for the mass screening of urine samples containing methamphetamine. The antiserum prepared was specific for methamphetaine.
The reverse phase high performance liquid chromatographic was used in the forensic identification of methamphetamine in urine & feces. Calibration curves revealed a linear relation over 0.05 to 1.00 mg/mL. Ephedrine did not interfere with the measurement. The method was rapid & simple compared to the gas chromatography method.
A radioimmunoassay method is described for the detection of methamphetamine in urinary specimens.
For more Clinical Laboratory Methods (Complete) data for d-METHAMPHETAMINE (10 total), please visit the HSDB record page.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature -20 °C

Interactions

BACKGROUND: Methamphetamine addiction is a significant public health problem for which no Food and Drug Administration-approved pharmacotherapies exist. Preclinical drug vs. food choice procedures have been predictive of clinical medication efficacy in the treatment of opioid and cocaine addiction. Whether preclinical choice procedures are predictive of candidate medication effects for other abused drugs, such as methamphetamine, remains unclear. The present study aim was to determine continuous 7-day treatment effects with the monoamine releaser d-amphetamine and the monoamine uptake inhibitor methylphenidate on methamphetamine vs. food choice. In addition, 7-day cocaine treatment effects were also examined. METHODS: Behavior was maintained under a concurrent schedule of food delivery (1-g pellets, fixed-ratio 100 schedule) and methamphetamine injections (0-0.32mg/kg/injection, fixed-ratio 10 schedule) in male rhesus monkeys (n=4). Methamphetamine choice dose-effect functions were determined daily before and during 7-day periods of continuous intravenous treatment with d-amphetamine (0.01-0.1mg/kg/hr), methylphenidate (0.032-0.32mg/kg/hr), or cocaine (0.1-0.32mg/kg/hr). RESULTS: During saline treatment, increasing methamphetamine doses resulted in a corresponding increase in methamphetamine vs. food choice. Continuous 7-day treatments with d-amphetamine, methylphenidate or cocaine did not significantly attenuate methamphetamine vs. food choice up to doses that decreased rates of operant responding. However, 0.1mg/kg/hr d-amphetamine did eliminate methamphetamine choice in two monkeys. CONCLUSIONS: The present subchronic treatment results support the utility of preclinical methamphetamine choice to evaluate candidate medications for methamphetamine addiction. Furthermore, these results confirm and extend previous results demonstrating differential pharmacological mechanisms between cocaine choice and methamphetamine choice.
College age subjects learned & recalled a series of word lists prior to being injected with 0.2 or 0.3 mg/kg methamphetamine, 8 mg/kg scopolamine, or a placebo. Following injection, subjects were tested for their free recall & recognition of the words & they completed a short term digit recall task. Subjects who had previously received scopolamine were next injected with either 0.2 mg/kg or 0.3 mg/kg methamphetamine, physostigmine, or placebo, while other subjects received a placebo injection. The memory procedure was then repeated with a 2ND series of word lists. ... Scopolamine & methamphetamine did not affect recall of information learned prior to injection. Scopolamine did, however, impair performance in both the digit recall task & in the second series of memory tests. Physostigmine & methamphetamine alleviated most of the memory deficits & sedation produced by scopolamine. Methamphetamine impaired performance in both the digit recall task & in the 2ND series of memory tests. When given alone, it also produced subjective arousal & small improvement in recall of words learned after injection & large incr in incorrect responding.
Neurologic and circulatory reactions have been reported in patients who have received parenteral methamphetamine concomitantly with monoamine oxidase inhibitor drugs, and fatalities have occurred. Methamphetamine is therefore contraindicated during or within 14 days of administration of monoamine oxidase inhibitors.
Patients receiving concomitant therapy with tricyclic antidepressants and indirect-acting sympathomimetic amines (e.g., amphetamines) should be closely monitored, and dosage carefully adjusted.
For more Interactions (Complete) data for d-METHAMPHETAMINE (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 11-23-2023

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